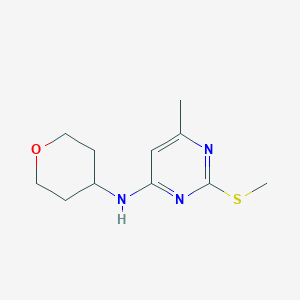

6-methyl-2-(methylsulfanyl)-N-(oxan-4-yl)pyrimidin-4-amine

Description

6-Methyl-2-(methylsulfanyl)-N-(oxan-4-yl)pyrimidin-4-amine is a pyrimidine derivative featuring:

- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

- Substituents: 6-Methyl group: Enhances lipophilicity and steric bulk. N-(Oxan-4-yl) group: A tetrahydropyran (THP) ring at position 4, contributing to hydrogen-bonding capacity and solubility .

This compound’s structural design balances lipophilicity (via methyl and methylsulfanyl groups) and solubility (via the oxan-4-yl group), making it a candidate for pharmaceutical exploration.

Properties

IUPAC Name |

6-methyl-2-methylsulfanyl-N-(oxan-4-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS/c1-8-7-10(14-11(12-8)16-2)13-9-3-5-15-6-4-9/h7,9H,3-6H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPFDEKACHGPPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)NC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(methylsulfanyl)-N-(oxan-4-yl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol or a methylthiolate salt.

Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be attached via a nucleophilic substitution reaction using an appropriate oxan-4-yl halide or tosylate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or oxone can be used.

Reduction: Catalysts such as palladium on carbon or platinum oxide can be used under hydrogen gas.

Substitution: Nucleophiles such as sodium azide, sodium methoxide, or primary amines can be used under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

6-methyl-2-(methylsulfanyl)-N-(oxan-4-yl)pyrimidin-4-amine has garnered attention for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Potential Therapeutic Targets:

- Kinase Inhibition: Similar compounds have been studied for their ability to inhibit receptor tyrosine kinases, which are implicated in several cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis. This compound may exhibit similar properties due to its structural characteristics .

Case Studies:

Research has shown that derivatives of pyrimidine compounds can effectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, studies on related compounds have demonstrated their efficacy against c-KIT mutations in cancer therapy .

Biological Research

In biological studies, this compound can be utilized to investigate enzyme interactions and receptor binding activities. The ability to modulate enzyme activity makes it valuable for exploring biochemical pathways.

Enzyme Interaction Studies:

The compound's interaction with specific enzymes can provide insights into metabolic pathways and disease mechanisms, particularly in oncology and pharmacology .

Material Science

Due to its unique chemical properties, this compound can be employed in the development of new materials with tailored properties. Its stability and reactivity can be advantageous in creating polymers or coatings with enhanced performance characteristics.

Applications in Material Development:

The compound can serve as a building block for synthesizing complex materials used in electronics or pharmaceuticals, where specific chemical properties are required.

Mechanism of Action

The mechanism of action of 6-methyl-2-(methylsulfanyl)-N-(oxan-4-yl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl and oxan-4-yl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key analogs with variations in substituents and their implications:

Key Findings from Comparative Analysis

Solubility and Hydrogen Bonding

- The oxan-4-yl group in the target compound introduces an oxygen atom capable of hydrogen bonding, improving aqueous solubility compared to analogs with aryl substituents (e.g., 4-chlorophenyl in ). This aligns with trends observed in other THP-containing pharmaceuticals .

Electronic Effects

- The 2-(methylsulfanyl) group in the target compound and analogs () provides moderate electron-donating effects, stabilizing the pyrimidine ring.

- The 3-trifluoromethylphenyl group () introduces strong electron-withdrawing effects, which may alter binding interactions in biological targets compared to the oxan-4-yl group.

Biological Activity

6-Methyl-2-(methylsulfanyl)-N-(oxan-4-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. The compound features a pyrimidine ring with multiple substituents, which may influence its biological activity and interactions with various molecular targets.

Chemical Structure and Synthesis

The molecular structure of this compound includes a methyl group, a methylsulfanyl group, and an oxan-4-yl moiety attached to the pyrimidine ring. The synthesis typically involves several steps:

- Formation of the Pyrimidine Ring : Achieved through condensation reactions between β-dicarbonyl compounds and guanidine derivatives.

- Introduction of Methyl and Methylsulfanyl Groups : These groups are introduced via alkylation and nucleophilic substitution reactions.

- Attachment of the Oxan-4-yl Group : This is accomplished through nucleophilic substitution using appropriate halides or tosylates .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the methylsulfanyl and oxan-4-yl groups can enhance its binding affinity and selectivity, potentially leading to modulation of enzymatic activities or receptor signaling pathways .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, which could be explored further in drug development contexts. Its unique structure allows for the potential modulation of enzyme activities that are crucial in metabolic pathways .

Antimicrobial Properties

Preliminary investigations suggest that compounds with similar structures may exhibit antimicrobial effects. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic processes .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Methyl-2-(methylsulfanyl)pyrimidin-4-amine | Lacks oxan-4-yl group | Moderate enzyme inhibition |

| 2-(Methylsulfanyl)-N-(oxan-4-yl)pyrimidin-4-amine | Lacks methyl group | Reduced binding affinity |

| 6-Methyl-N-(oxan-4-yl)pyrimidin-4-amine | Lacks methylsulfanyl group | Limited activity reported |

The presence of all three substituents in this compound may confer distinct chemical properties that enhance its biological activities compared to its analogs .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research on pyrimidine derivatives indicates promising therapeutic potentials:

- Inhibition Studies : A study focusing on pyrimidine derivatives demonstrated effective inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, suggesting similar potential for this compound .

- Anticancer Mechanisms : Research on related compounds showed that they could induce apoptosis in cancer cells through kinase inhibition, providing a pathway for further exploration of 6-methyl derivatives .

- Antimicrobial Activity : Investigations into structurally analogous compounds revealed significant antifungal activity against pathogens like Alternaria solani, indicating potential for broader antimicrobial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.